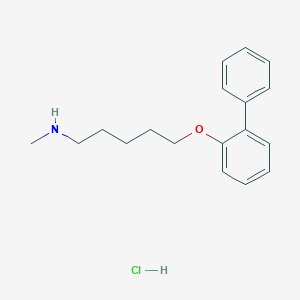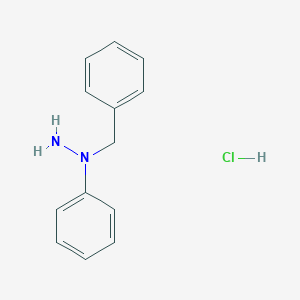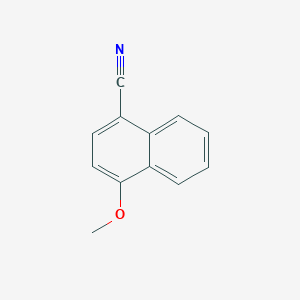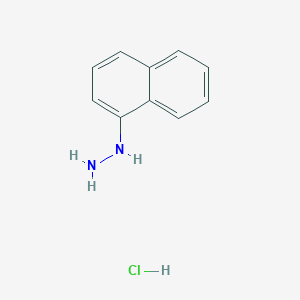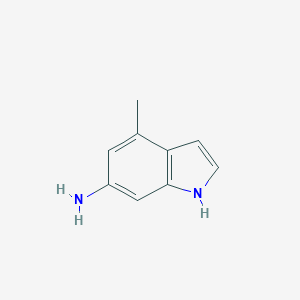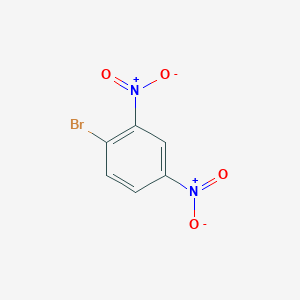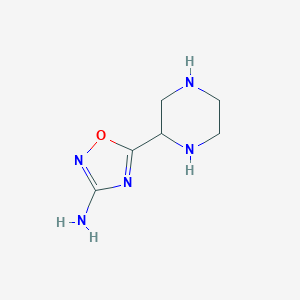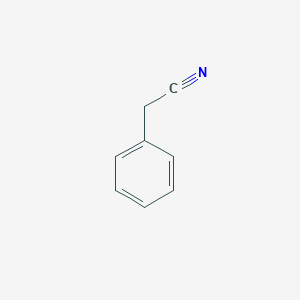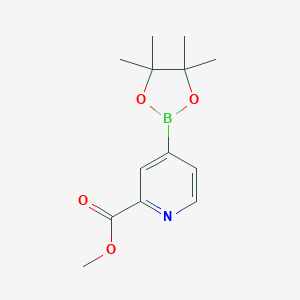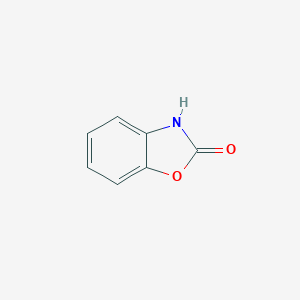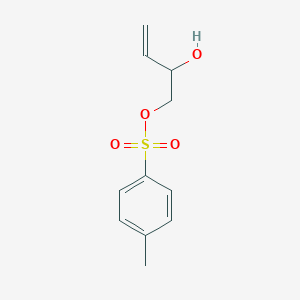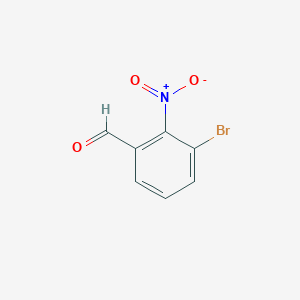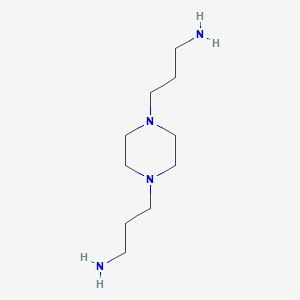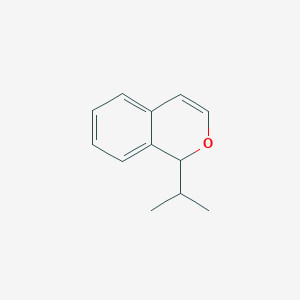
1-(Propan-2-yl)-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Propan-2-yl)-1H-2-benzopyran, also known as ipriflavone, is a synthetic isoflavone that has been the subject of numerous studies due to its potential therapeutic effects. It was first synthesized in the 1960s and was later found to have bone-strengthening properties. Since then, it has been extensively studied for its potential use in treating osteoporosis and other bone-related disorders.
Mécanisme D'action
The exact mechanism of action of 1-(Propan-2-yl)-1H-2-benzopyran is not fully understood. However, it is believed to work by inhibiting the activity of osteoclasts, which are cells that break down bone tissue. Additionally, it may stimulate the activity of osteoblasts, which are cells that build new bone tissue.
Effets Biochimiques Et Physiologiques
Ipriflavone has been shown to have several biochemical and physiological effects. It has been found to increase bone mineral density and reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(Propan-2-yl)-1H-2-benzopyran in lab experiments is that it has been extensively studied and its effects are well documented. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 1-(Propan-2-yl)-1H-2-benzopyran. One area of interest is its potential use in treating other conditions such as cardiovascular disease and cancer. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or interactions with other medications. Finally, more studies are needed to determine the optimal dosage and duration of treatment for 1-(Propan-2-yl)-1H-2-benzopyran in various patient populations.
Méthodes De Synthèse
Ipriflavone can be synthesized through several methods, including the reaction between 2-hydroxyacetophenone and isopropyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then treated with iodine to form the final compound.
Applications De Recherche Scientifique
Ipriflavone has been extensively studied for its potential therapeutic effects in treating osteoporosis. It has been shown to increase bone density and reduce the risk of fractures in postmenopausal women. Additionally, it has been found to have anti-inflammatory and antioxidant properties and may have potential use in treating other conditions such as cardiovascular disease and cancer.
Propriétés
Numéro CAS |
130089-39-3 |
|---|---|
Nom du produit |
1-(Propan-2-yl)-1H-2-benzopyran |
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-propan-2-yl-1H-isochromene |
InChI |
InChI=1S/C12H14O/c1-9(2)12-11-6-4-3-5-10(11)7-8-13-12/h3-9,12H,1-2H3 |
Clé InChI |
SZIJFHJNEUTHHB-UHFFFAOYSA-N |
SMILES |
CC(C)C1C2=CC=CC=C2C=CO1 |
SMILES canonique |
CC(C)C1C2=CC=CC=C2C=CO1 |
Synonymes |
1H-2-Benzopyran,1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



